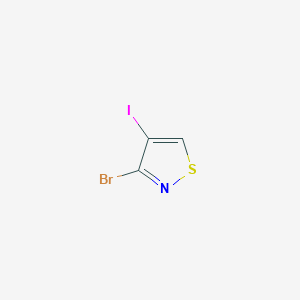

3-Bromo-4-iodo-1,2-thiazole

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

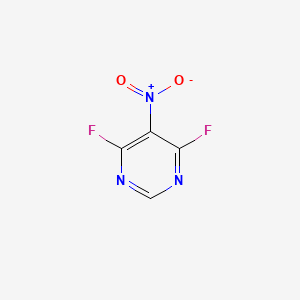

3-Bromo-4-iodo-1,2-thiazole is a heterocyclic compound that contains a five-membered ring with three carbon atoms, one sulfur atom, and one nitrogen atom . The thiazole ring is a significant heterocyclic system in natural products and drugs .

Synthesis Analysis

The synthesis of thiazole derivatives has been a subject of interest in recent years. Various methods have been developed for the synthesis of thiazoles, including the treatment of N,N-diformylaminomethyl aryl ketones with phosphorus pentasulfide and triethylamine . Copper-catalyzed condensation of oximes, anhydrides, and potassium thiocyanate (KSCN) provides thiazoles in good yields under mild reaction conditions .Molecular Structure Analysis

The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom . The calculated π-electron density shows that the C-5 atom can undergo electrophilic substitution and the C-2 atom for the nucleophilic substitution .Chemical Reactions Analysis

Thiazoles are found in many potent biologically active compounds, such as antimicrobial drugs, antiretroviral drugs, antifungal drugs, and antineoplastic drugs . They undergo various chemical reactions, including aromatic nucleophilic substitution reactions .Physical And Chemical Properties Analysis

Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . It is a clear pale yellow liquid with a boiling point of 116–118°C .科学的研究の応用

Reductive Dehalogenation and Thiazole Synthesis

- Reductive Dehalogenation in Thiazoles : The interaction between 2-halothiazoles (including bromo- and iodo-thiazoles) with tertiary phosphine in alcohol solvents leads to the formation of unsubstituted thiazoles, demonstrating a pathway for both the dehalogenation and synthesis of thiazole derivatives (Allen, 1992).

Synthesis via Pd/Cu-mediated Sonogashira Coupling

- Sonogashira Coupling in Water : A method for synthesizing 6-substituted imidazo[2,1-b]thiazoles via Pd/Cu-mediated Sonogashira coupling of 2-amino-3-(2-propynyl)thiazolium bromide with various iodobenzenes, showcasing an efficient route for creating thiazole derivatives in an aqueous environment (Kamali et al., 2009).

Arylation of Azole Compounds

- Palladium-Catalyzed Arylation : Investigating the arylation of azole compounds, including thiazoles, with aryl halides using palladium catalysts, highlighting the ability to selectively produce arylazoles, which are crucial intermediates in pharmaceutical synthesis (Pivsa-Art et al., 1998).

Synthesis of Bromodifluoromethyl Thiazoles

- Synthesis of Bromodifluoromethyl Thiazoles : A synthetic protocol for introducing a bromodifluoromethyl group into thiazoles, demonstrating the potential for creating thiazole-based compounds with significant applications in drug discovery and radiopharmaceutics (Colella et al., 2018).

作用機序

Target of Action

Thiazole derivatives have been known to interact with a variety of biological targets, including enzymes and receptors, which play crucial roles in various biochemical processes .

Mode of Action

This interaction can inhibit or enhance the activity of the target, depending on the specific derivative and target involved .

Biochemical Pathways

Thiazole derivatives have been shown to impact a variety of biochemical pathways, including those involved in cell signaling, metabolism, and gene expression .

Result of Action

Thiazole derivatives are known to have a variety of effects at the molecular and cellular level, including altering protein function, disrupting cell signaling pathways, and affecting gene expression .

Action Environment

Factors such as ph, temperature, and the presence of other molecules can impact the action of thiazole derivatives .

将来の方向性

特性

IUPAC Name |

3-bromo-4-iodo-1,2-thiazole |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3HBrINS/c4-3-2(5)1-7-6-3/h1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FRDAIETTXKDGMN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=NS1)Br)I |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3HBrINS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

289.92 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(E)-3-naphthalen-2-yl-1-[4-[5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl]prop-2-en-1-one](/img/structure/B2975190.png)

![(E)-3-methyl-N-(6-(methylsulfonyl)-3-(2-(methylthio)ethyl)benzo[d]thiazol-2(3H)-ylidene)isoxazole-5-carboxamide](/img/structure/B2975191.png)

![N-(3-acetylphenyl)-4-[[(4-tert-butylphenyl)sulfonylamino]methyl]benzamide](/img/structure/B2975196.png)

![8-(3-Methoxyphenyl)-13-(2-methylpropyl)-5-oxa-2,11,13-triazatricyclo[7.4.0.0^{3,7}]trideca-1(9),3(7)-diene-6,10,12-trione](/img/structure/B2975197.png)

![1-(Imidazo[1,2-a]pyridin-2-yl)ethanamine dihydrochloride](/img/no-structure.png)